molecular formula C14H21Cl2NO B1456188 3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219963-78-6

3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1456188
CAS RN: 1219963-78-6
M. Wt: 290.2 g/mol
InChI Key: UFURXFSYBQVZRS-UHFFFAOYSA-N
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Description

“3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219963-78-6 . It has a molecular formula of C14H21Cl2NO.


Molecular Structure Analysis

The molecular structure of “3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride” consists of a piperidine ring attached to a chloro-methylphenoxy group . The molecular weight of this compound is 290.2 g/mol.

Scientific Research Applications

Medicinal Chemistry

3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride: is utilized in the synthesis of histamine H4 receptor antagonists . These antagonists are important for treating allergic conditions and inflammatory diseases by blocking the action of histamine, a molecule involved in immune responses.

Agriculture

This compound has potential applications in the development of herbicidal ionic liquids . Ionic liquids with herbicidal properties can offer a more environmentally friendly alternative to traditional herbicides, which often have issues with toxicity and persistence in the environment.

Material Science

In material science, 3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride could be explored for creating new polymers or coatings with unique properties, such as increased durability or chemical resistance . The compound’s structure allows for the possibility of forming bonds with various materials, enhancing their characteristics.

Environmental Science

The compound’s role in environmental science could be linked to its use in herbicidal ionic liquids , which may reduce the environmental impact of agricultural chemicals. Additionally, its potential for creating new materials could lead to more sustainable production methods and products.

Biochemistry

In biochemistry, this compound may be used as a building block for synthesizing complex molecules that can interact with biological systems . Its reactivity and structural features make it a valuable tool for probing biochemical pathways and understanding molecular interactions.

Pharmacology

3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride: is significant in pharmacology for the synthesis of compounds that can modulate biological targets, such as the aforementioned histamine H4 receptors . This can lead to the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

3-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-11-9-13(15)4-5-14(11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFURXFSYBQVZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride

CAS RN

1219963-78-6
Record name Piperidine, 3-[2-(4-chloro-2-methylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219963-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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